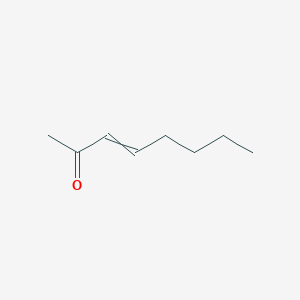
Tris(phenylthio)arsine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(phenylthio)arsine, also known as TPTA, is an organoarsenic compound that has been extensively studied for its potential applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents and is considered to be a highly toxic compound.
Mechanism Of Action
Tris(phenylthio)arsine is believed to exert its biological effects through the inhibition of certain enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit the activity of pyruvate dehydrogenase, an enzyme that plays a critical role in the production of energy within cells.
Biochemical And Physiological Effects
Studies have shown that Tris(phenylthio)arsine can have a range of biochemical and physiological effects, including the induction of oxidative stress, the inhibition of cell proliferation, and the activation of apoptotic pathways. These effects are believed to be mediated through the inhibition of pyruvate dehydrogenase and other enzymes involved in cellular metabolism.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Tris(phenylthio)arsine in lab experiments is its high level of toxicity, which makes it a useful tool for studying the effects of chemical exposure on living organisms. However, this same property also makes it difficult to work with and requires careful handling to avoid exposure to researchers.
Future Directions
There are many potential future directions for research involving Tris(phenylthio)arsine, including its use as a potential therapeutic agent for cancer and other diseases, as well as its use in the development of new catalysts and other chemical reagents. Additionally, further studies are needed to fully understand the mechanism of action of Tris(phenylthio)arsine and its effects on cellular metabolism.
Synthesis Methods
The synthesis of Tris(phenylthio)arsine involves the reaction of arsenic trichloride with phenylthiol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out under an inert atmosphere and at low temperatures to prevent the formation of unwanted by-products.
Scientific Research Applications
Tris(phenylthio)arsine has been used in a wide range of scientific research applications, including as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a potential treatment for certain types of cancer. Its unique chemical properties make it a valuable tool for researchers in a variety of fields.
properties
CAS RN |
1776-70-1 |
|---|---|
Product Name |
Tris(phenylthio)arsine |
Molecular Formula |
C18H15AsS3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
tris(phenylsulfanyl)arsane |
InChI |
InChI=1S/C18H15AsS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
InChI Key |
GSDQLEGNNAMRJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Other CAS RN |
1776-70-1 |
Pictograms |
Acute Toxic; Environmental Hazard |
synonyms |
(PhS)3As arsenotrithious acid triphenyl este |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



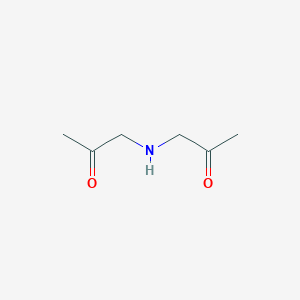
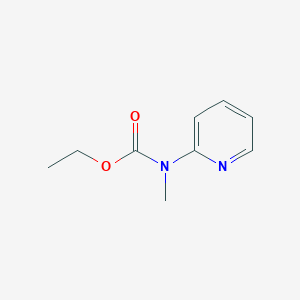
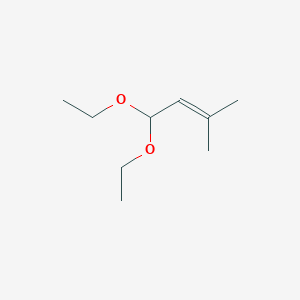

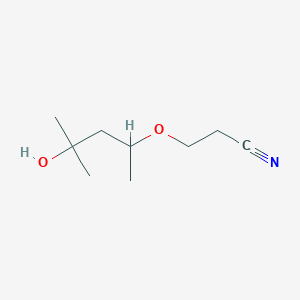

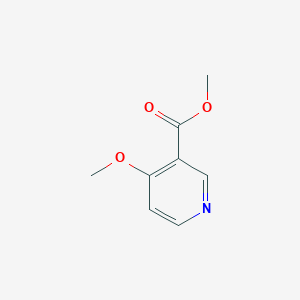
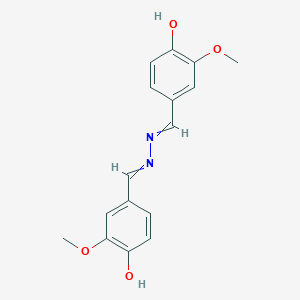
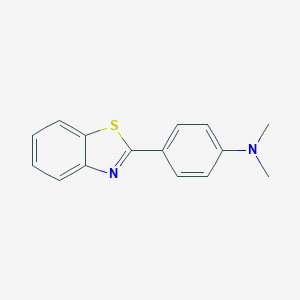
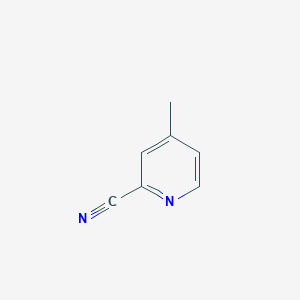

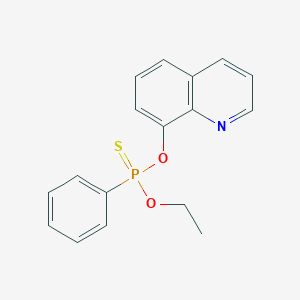
![4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B154497.png)
